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Compound of Interest

Compound Name: 4-Bromo-2,6-diaminopyridine

Cat. No.: B109475

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-diaminopyridine is a strategically functionalized heterocyclic compound that has
emerged as a valuable and versatile building block in modern organic synthesis. Its unique
trifunctional nature, featuring two nucleophilic amino groups and a reactive bromine atom on a
pyridine core, allows for a diverse range of chemical transformations. This guide provides a
comprehensive overview of the synthesis, reactivity, and applications of 4-bromo-2,6-
diaminopyridine, with a focus on its utility in the development of complex molecules for
medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic
Data

A thorough understanding of the physicochemical properties of 4-bromo-2,6-diaminopyridine
is essential for its effective use in synthesis. Key data are summarized in the table below.
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Property Value

Molecular Formula CsHeBrNs

Molecular Weight 188.03 g/mol

Appearance Off-white to light brown crystalline powder
Melting Point 138-142 °C

CAS Number 329974-09-6

Table 1: Physicochemical Properties of 4-Bromo-2,6-diaminopyridine.

Spectroscopic characterization provides definitive identification of the compound. The following
table summarizes the key NMR data.

Nucleus Chemical Shift (6) ppm
1H NMR 6.05 (s, 2H), 4.55 (br s, 4H)
13C NMR 159.0, 140.5, 95.5

Table 2: 1H and 13C NMR Data of 4-Bromo-2,6-diaminopyridine (in DMSO-ds).

Synthesis of 4-Bromo-2,6-diaminopyridine

Several synthetic routes to 4-bromo-2,6-diaminopyridine have been reported, allowing for its
accessible preparation in a laboratory setting.

Synthesis from 2,6-Diaminopyridine

A common and straightforward method involves the direct bromination of commercially
available 2,6-diaminopyridine.

N-Bromosuccinimide (NBS)
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Figure 1: Synthesis from 2,6-diaminopyridine.

Experimental Protocol: Synthesis from 2,6-Diaminopyridine

To a solution of 2,6-diaminopyridine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is
added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the
progress is monitored by TLC. Upon completion, the solvent is removed under reduced
pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is
washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product
is purified by column chromatography on silica gel to afford 4-bromo-2,6-diaminopyridine.

Reactivity and Applications in Cross-Coupling
Reactions

The bromine atom at the 4-position of the pyridine ring is amenable to a variety of palladium-
catalyzed cross-coupling reactions, making it a key handle for molecular elaboration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting 4-
bromo-2,6-diaminopyridine with various boronic acids or their esters. This reaction is
instrumental in the synthesis of biaryl and heteroaryl structures.

4-Bromo-2,6-diaminopyridine

Ar-B(OH)2

Pd Catalyst

e, Salva 4-Aryl-2,6-diaminopyridine
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Figure 2: Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
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A mixture of 4-bromo-2,6-diaminopyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium
catalyst such as Pd(PPhs)4 (0.05 eq), and a base like K2COs (2.0 eq) is prepared in a suitable
solvent system (e.g., dioxane/water). The mixture is degassed and heated under an inert
atmosphere at 80-100 °C for 6-12 hours. After cooling to room temperature, the reaction is
diluted with water and extracted with an organic solvent. The combined organic layers are dried
and concentrated, and the product is purified by chromatography.

Coupling _
Catalyst Base Solvent Yield (%)

Partner

Phenylboronic )

) Pd(PPhs)a K2COs Dioxane/H20 85

acid

4-

Methoxyphenylb Pd(dppf)Cl2 Cs2C0s Toluene/H20 92

oronic acid

3-Pyridylboronic ]
Pd(OAc)2/SPhos  K3POa Dioxane/H20 78

acid

Table 3: Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing
access to a wide array of substituted diaminopyridines. This reaction is highly valuable for the
synthesis of compounds with diverse amine functionalities.

4-Bromo-2,6-diaminopyridine

Pd Catalyst
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Figure 3: Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-bromo-2,6-
diaminopyridine (1.0 eq), a palladium precatalyst (e.g., Pd2(dba)s, 0.02 eq), a suitable
phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq). The
desired amine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene) are added. The
vessel is sealed and heated to 80-110 °C for 12-24 hours. The reaction is then cooled, diluted
with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the
product is purified by chromatography.

. Catalyst/Ligan )

Amine d Base Solvent Yield (%)
) Pdz(dba)s/Xantp
Morpholine NaOtBu Toluene 90
hos
Piperidine Pd(OAC)2/BINAP  Ks3POa Dioxane 82
N Pdz(dba)s/RuPho ]

Aniline LIHMDS THF 75

S

Table 4. Representative Buchwald-Hartwig Amination Reactions.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon
bonds between 4-bromo-2,6-diaminopyridine and terminal alkynes, leading to the synthesis
of alkynyl-substituted diaminopyridines.

4-Bromo-2,6-diaminopyridine
Pd Catalyst o o
Cu(l) co-catalyst, Base 4-Alkynyl-2,6-diaminopyridine

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b109475?utm_src=pdf-body
https://www.benchchem.com/product/b109475?utm_src=pdf-body
https://www.benchchem.com/product/b109475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 4: Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

To a solution of 4-bromo-2,6-diaminopyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a
suitable solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPhs)2Clz, 0.03 eq), a
copper(l) co-catalyst (e.g., Cul, 0.05 eq), and a base (e.g., triethylamine) are added. The
reaction mixture is degassed and stirred at room temperature or slightly elevated temperatures
until completion. The reaction is then quenched with water and extracted with an organic
solvent. The combined organic layers are dried, concentrated, and the product is purified by

chromatography.

Cu(l) :
Alkyne Pd Catalyst Base Solvent Yield (%)

Source
Phenylacetyl

Pd(PPh3)2Clz  Cul EtsN DMF 88

ene
Trimethylsilyl Pd(OACc)2/PP

Cul DIPA THF 95
acetylene hs
1-Hexyne Pd(dppf)Cl2 Cul EtsN Acetonitrile 80

Table 5: Representative Sonogashira Coupling Reactions.

Application in Medicinal Chemistry: JAK Inhibitors

The diaminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the
development of kinase inhibitors. Derivatives of 4-bromo-2,6-diaminopyridine have been
explored as potent and selective inhibitors of Janus kinases (JAKS), which are key enzymes in
the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various
autoimmune diseases and cancers.[1][2]

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors,
leading to the activation of JAKs. Activated JAKs then phosphorylate the receptor, creating
docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs
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are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene
expression.[1]
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Figure 5: JAK-STAT signaling pathway and inhibition.

Conclusion

4-Bromo-2,6-diaminopyridine is a highly valuable and versatile building block in organic
synthesis. Its trifunctional nature allows for selective and diverse functionalization through a
range of modern synthetic methodologies, including palladium-catalyzed cross-coupling
reactions. The demonstrated utility of its derivatives, particularly as kinase inhibitors in
medicinal chemistry, highlights the significant potential of this scaffold in the development of
novel therapeutics and functional materials. The synthetic protocols and data presented in this
guide offer a solid foundation for researchers to explore the full potential of 4-bromo-2,6-
diaminopyridine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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